REACTION_SMILES
|
[CH3:27][S:28]([OH:29])(=[O:30])=[O:31].[CH3:42][CH2:43][O:44][CH2:45][CH3:46].[CH3:47][OH:48].[OH:1][c:2]1[cH:3][c:4](-[c:8]2[n:9][c:10]3[c:11]([NH2:26])[n:12][c:13]([NH2:25])[n:14][c:15]3[n:16][c:17]2-[c:18]2[cH:19][c:20]([OH:24])[cH:21][cH:22][cH:23]2)[cH:5][cH:6][cH:7]1.[cH:32]1[n:33][c:34]2[c:35]([n:36][cH:37][n:38][cH:39]2)[n:40][cH:41]1>>[CH3:27][S:28](=[O:29])(=[O:30])[OH:31].[OH:1][c:2]1[cH:3][c:4](-[c:8]2[n:9][c:10]3[c:11]([NH2:26])[n:12][c:13]([NH2:25])[n:14][c:15]3[n:16][c:17]2-[c:18]2[cH:19][c:20]([OH:24])[cH:21][cH:22][cH:23]2)[cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1nc(N)c2nc(-c3cccc(O)c3)c(-c3cccc(O)c3)nc2n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1cnc2ncncc2n1
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1nc(N)c2nc(-c3cccc(O)c3)c(-c3cccc(O)c3)nc2n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |